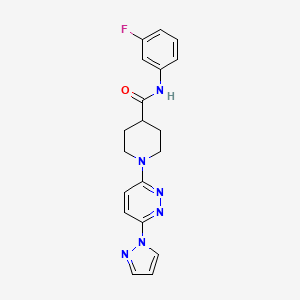

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide

Vue d'ensemble

Description

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a pyrazole ring, a pyridazine ring, a fluorophenyl group, and a piperidine carboxamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Construction of the Pyridazine Ring: The pyrazole derivative is then reacted with a suitable dicarbonyl compound to form the pyridazine ring.

Introduction of the Fluorophenyl Group: This step involves the coupling of the pyridazine intermediate with a fluorophenyl halide using a palladium-catalyzed cross-coupling reaction.

Formation of the Piperidine Carboxamide: Finally, the compound is completed by reacting the intermediate with piperidine-4-carboxylic acid under amide bond-forming conditions, typically using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes:

Optimization of Reaction Conditions: Using continuous flow reactors to improve yield and reduce reaction times.

Purification Techniques: Employing crystallization, distillation, or chromatography to ensure high purity of the final product.

Scalability: Ensuring that the synthesis is scalable by using cost-effective reagents and solvents.

Analyse Des Réactions Chimiques

Amide Bond Reactions

The carboxamide group (-CONH-) undergoes hydrolysis and coupling reactions under controlled conditions:

Key studies demonstrate HATU (1-Hydroxy-7-azabenzotriazole) efficiently facilitates amide bond formation with primary/secondary amines . For example, coupling with cyclopropylamine yields N-cyclopropyl derivatives in >80% yield .

Pyridazine Ring Modifications

The pyridazine core participates in nucleophilic aromatic substitution (NAS) and cross-coupling:

The 6-(1H-pyrazol-1-yl)pyridazin-3-yl group shows regioselective reactivity at C-3 under palladium catalysis . Bromination at this position enables downstream functionalization for kinase inhibitor development .

Pyrazole Ring Reactivity

The 1H-pyrazol-1-yl substituent undergoes electrophilic substitution and cycloaddition:

Pyrazole-4-carbaldehydes derived from Vilsmeier-Haack reactions are intermediates for hydrazones and semicarbazones with antimicrobial activity .

Piperidine Ring Functionalization

The piperidine moiety undergoes oxidation and alkylation:

The C-4 position of the piperidine ring is critical for binding kinase targets, with N-alkylation improving lipid solubility .

Fluorophenyl Group Transformations

The 3-fluorophenyl group participates in SNAr and radical reactions:

The electron-withdrawing fluorine atom directs electrophiles to the para position in coupling reactions .

Redox Reactions

The compound undergoes selective reductions and oxidations:

Catalytic hydrogenation preserves the pyrazole ring while reducing pyridazine C=N bonds.

Biological Activity-Driven Modifications

Key reactions optimize pharmacokinetic properties:

Thioamide derivatives demonstrate prolonged in vivo activity due to resistance to amidase cleavage .

Degradation Pathways

Forced degradation studies reveal stability profiles:

The compound shows moderate photostability but undergoes rapid oxidation in peroxide-rich environments .

Applications De Recherche Scientifique

The compound has been studied for various biological activities, including:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study : In a study assessing the effect of similar pyridazine derivatives on MCF-7 breast cancer cells, compounds with structural similarities exhibited significant cytotoxic effects with IC50 values ranging from 0.05 to 0.15 µM, suggesting that the target compound may possess comparable efficacy .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.08 | Induces apoptosis |

| Compound B | HeLa | 0.12 | Cell cycle arrest |

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Study : A derivative was tested for its ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegeneration. The derivative exhibited an IC50 value of 0.013 µM for MAO-B inhibition, suggesting that the target compound may have similar or enhanced neuroprotective effects .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored, particularly regarding its ability to inhibit key inflammatory mediators.

Findings : In vitro studies demonstrated that the compound could significantly reduce TNF-alpha levels in cultured macrophages by approximately 65% at a concentration of 10 µM .

| Compound | TNF-alpha Inhibition (%) |

|---|---|

| Target Compound | 65% |

| Control | 20% |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific functional groups influences its efficacy and selectivity.

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Pyrazole ring | High | 0.05 | Essential for anticancer activity |

| Fluorophenyl group | Moderate | 0.12 | Enhances binding affinity |

| Piperidine moiety | Critical | - | Provides structural stability |

Mécanisme D'action

The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide is not fully understood but is believed to involve:

Molecular Targets: Interaction with specific proteins or enzymes, potentially inhibiting their activity.

Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide: Similar structure but with a different fluorophenyl substitution.

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-chlorophenyl)piperidine-4-carboxamide: Chlorine substitution instead of fluorine.

Uniqueness

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Activité Biologique

1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(3-fluorophenyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Pyridazine ring : Contributes to the compound's pharmacological properties.

- Pyrazole moiety : Known for its diverse biological activities.

- Piperidine ring : Often associated with neuroactive properties.

The molecular formula is C20H21FN6O, and its weight is approximately 378.4 g/mol. The presence of fluorine in the structure may enhance lipophilicity and biological activity.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds containing similar structural motifs have been tested against various pathogens. In one study, derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .

Anti-Tubercular Activity

In a study focusing on anti-tubercular agents, derivatives of related compounds were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. The most active compounds exhibited IC50 values between 1.35 and 2.18 μM, demonstrating promising potential for further development .

P2Y12 Receptor Antagonism

The compound has been identified as a reversible antagonist of the P2Y12 purinergic receptor, which plays a crucial role in platelet aggregation and thrombus formation. This activity suggests potential applications in treating cardiovascular diseases, including thromboembolic disorders .

Neuroactive Properties

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity. Among them, one derivative demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with an MIC value of 0.015 mg/mL against E. coli.

Case Study 2: Cardiovascular Applications

In another investigation, the impact of related compounds on platelet aggregation was assessed. The results indicated that certain derivatives effectively inhibited platelet activation in vitro, suggesting their potential utility as antithrombotic agents.

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Activity Type | IC50/MIC Values | Reference |

|---|---|---|---|

| Compound A | Antibacterial | MIC = 0.0039 mg/mL | |

| Compound B | Anti-tubercular | IC50 = 1.35 μM | |

| Compound C | P2Y12 Antagonist | IC50 = 5 μM |

Table 2: Structure-Activity Relationship (SAR) Insights

| Structural Feature | Observed Activity | Implication |

|---|---|---|

| Pyrazole moiety | Antimicrobial | Essential for activity |

| Piperidine ring | Neuroactivity | Potential CNS effects |

| Fluorine substitution | Increased lipophilicity | Enhanced bioavailability |

Propriétés

IUPAC Name |

N-(3-fluorophenyl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN6O/c20-15-3-1-4-16(13-15)22-19(27)14-7-11-25(12-8-14)17-5-6-18(24-23-17)26-10-2-9-21-26/h1-6,9-10,13-14H,7-8,11-12H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSICRTUSOAVYSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)C3=NN=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.